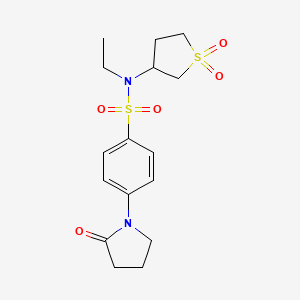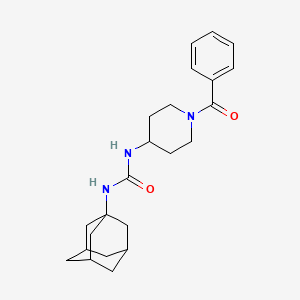![molecular formula C27H20ClIN2 B5030668 1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide](/img/structure/B5030668.png)
1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide is a synthetic compound that has garnered significant interest in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide involves the inhibition of various cellular pathways that are essential for cancer cell survival. The compound has been shown to inhibit the Akt/mTOR pathway, which is crucial for cell growth and proliferation. Additionally, the compound has been shown to induce the expression of pro-apoptotic proteins, leading to the apoptosis of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide has several biochemical and physiological effects. The compound has been shown to induce G2/M cell cycle arrest, which is essential for the inhibition of cancer cell growth. Additionally, the compound has been shown to induce the expression of reactive oxygen species (ROS), leading to oxidative stress and ultimately the apoptosis of cancer cells.
実験室実験の利点と制限
One of the primary advantages of using 1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide. One of the primary directions is the further investigation of the mechanism of action of this compound. Additionally, there is a need for further research on the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound, which can facilitate its use in various research studies.
Conclusion
In conclusion, 1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide is a synthetic compound that has garnered significant interest in the scientific research community due to its potential applications in various fields. The compound has potent anti-cancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound can lead to the development of new treatments for various diseases and disorders.
合成法
1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 2-acetylpyridine to form 4-chloro-1-(2-pyridyl)-1-buten-3-one. The resulting compound is then reacted with 2-aminobenzophenone to form 1-(4-chlorophenyl)-3-(2-pyridyl)-2-propen-1-one. The final step involves the reaction of the latter compound with allyl iodide to form the desired product.
科学的研究の応用
1-allyl-3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]pyridinium iodide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(1-prop-2-enylpyridin-1-ium-3-yl)benzo[f]quinoline;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN2.HI/c1-2-15-30-16-5-7-21(18-30)26-17-24(20-9-12-22(28)13-10-20)27-23-8-4-3-6-19(23)11-14-25(27)29-26;/h2-14,16-18H,1,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUQCFULPFKJGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)


![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5030611.png)

![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)

![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B5030649.png)
![N-{2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5030660.png)
![N-[4-(2-amino-3-cyano-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5030663.png)
![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[benzyl(methyl)amino]-2-indanecarboxamide](/img/structure/B5030677.png)
![7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5030680.png)